molecular formula C10H17IN4 B8753661 1-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine

1-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine

Cat. No. B8753661
M. Wt: 320.17 g/mol
InChI Key: KRQMSXPCFNMXGS-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

A solution of 2-(4-iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate (Preparation 58, 377 mg, 0.961 mmol) in acetonitrile (6 mL) was treated with 1-methylpiperazine (1.1 mL, 9.88 mmol). The resulting mixture was stirred at room temperature for 3 days. The majority of the solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NaHCO3 and EtOAc. The aqueous layer was extracted with EtOAc twice and the combined organic layers washed with water, brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 15% MeOH in DCM to give the title compound (208 mg, 68%).
Name
2-(4-iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
377 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][N:14]2[CH:18]=[C:17]([I:19])[CH:16]=[N:15]2)(=O)=O)=CC=1.[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>C(#N)C>[I:19][C:17]1[CH:16]=[N:15][N:14]([CH2:13][CH2:12][N:24]2[CH2:25][CH2:26][N:21]([CH3:20])[CH2:22][CH2:23]2)[CH:18]=1

Inputs

Step One
Name
2-(4-iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
377 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCN1N=CC(=C1)I
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The majority of the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous NaHCO3 and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc twice
WASH
Type
WASH
Details
the combined organic layers washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0 to 15% MeOH in DCM

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
IC=1C=NN(C1)CCN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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